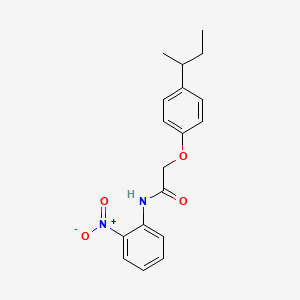

2-(4-sec-butylphenoxy)-N-(2-nitrophenyl)acetamide

Overview

Description

This compound belongs to a class of organic molecules characterized by the presence of both phenoxy and acetamide functional groups, which are known for their versatile applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves multistep procedures such as alkylation, nitration, and carbonylation reactions. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol through alkylation and nitration indicates a potential pathway for synthesizing structurally similar compounds (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure analysis, including hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, reveals the significance of intra- and intermolecular interactions. X-ray crystallography and variable temperature NMR experiments offer insights into the arrangement and electronic behavior of molecules, hinting at the structural complexity and stability of acetamide derivatives (T. Romero, Angela Margarita, 2008).

Chemical Reactions and Properties

The reactivity of such compounds under various conditions can be highlighted by studies on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which undergo transformations producing different metabolites and showing significant biological activities (Sergey Girel et al., 2022).

Physical Properties Analysis

The physical properties, including solvatochromism and dipole moments, are influenced by the molecular structure and solvation effects. The study on the solvatochromism of heteroaromatic compounds, such as N-(4-Methyl-2-nitrophenyl)acetamide, offers insights into how environmental factors like temperature and solvent affect the physical properties of similar molecules (I. G. Krivoruchka et al., 2004).

Chemical Properties Analysis

Chemical properties, including reactivity towards specific reagents or under certain conditions, can be studied through the synthesis and characterization of related compounds. For example, the synthesis and characterization of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides provide valuable information on the reactivity and potential applications of these compounds (Yang Man-li, 2008).

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis The use of immobilized lipase for the chemoselective acetylation of aminophenols, serving as intermediates for antimalarial drugs, highlights the potential of enzymatic catalysis in drug synthesis. This process, optimized for N-(2-hydroxyphenyl)acetamide production, could be relevant for derivatives of 2-(4-sec-butylphenoxy)-N-(2-nitrophenyl)acetamide in developing new pharmaceuticals (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities A study on the synthesis of 2-(substituted phenoxy) acetamide derivatives, including structures similar to 2-(4-sec-butylphenoxy)-N-(2-nitrophenyl)acetamide, revealed significant anticancer, anti-inflammatory, and analgesic potentials. This suggests the compound's relevance in medicinal chemistry for developing new therapeutic agents (Rani et al., 2014).

Photocatalytic Degradation Studies Research on the photocatalytic degradation of pharmaceuticals, such as flutamide, provides insight into environmental remediation techniques. These findings could inform the degradation behaviors of related compounds, including 2-(4-sec-butylphenoxy)-N-(2-nitrophenyl)acetamide, under different conditions, contributing to environmental safety and pollution control (Watanabe et al., 2015).

Optical Properties and Sensing Applications The synthesis and study of orcinolic derivatives demonstrate the compound's potential in sensing applications, particularly for detecting OH− ions. This research opens avenues for utilizing 2-(4-sec-butylphenoxy)-N-(2-nitrophenyl)acetamide and its derivatives in designing pH sensors and indicators, contributing to analytical chemistry and environmental monitoring (Wannalerse et al., 2022).

Pharmacological Assessment for Therapeutic Uses Leuckart synthesis and pharmacological assessment of acetamide derivatives point towards the exploration of such compounds for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research supports the investigation of 2-(4-sec-butylphenoxy)-N-(2-nitrophenyl)acetamide derivatives for potential therapeutic applications (Rani et al., 2016).

properties

IUPAC Name |

2-(4-butan-2-ylphenoxy)-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-3-13(2)14-8-10-15(11-9-14)24-12-18(21)19-16-6-4-5-7-17(16)20(22)23/h4-11,13H,3,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAFOBDKLSZORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B4008016.png)

![N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)

![N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4008020.png)

![1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4008033.png)

![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B4008045.png)

![5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4008052.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4008060.png)

![N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4008064.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoic acid](/img/structure/B4008072.png)

![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4008080.png)

![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)